(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
“(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the CAS Number: 244132-27-2 . It has a molecular weight of 452.51 . The IUPAC name for this compound is (2S)-4-(tert-butoxycarbonyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Chemical Synthesis and Optimization
One of the primary applications of the compound is in the field of chemical synthesis, particularly as an intermediate in the creation of more complex molecules. For instance, Chonan et al. (2011) described the synthesis of novel (4-piperidinyl)-piperazine derivatives with potent inhibitory activities in enzyme and cell-based assays, where a fluorine-substituted tert-butoxycarbonyl group played a crucial role in the compound's efficacy (Chonan et al., 2011). Furthermore, Bodanszky and Bednarek (2009) explored the 9-fluorenylmethyl (Fm) group for blocking the sulfhydryl function, showcasing the versatility of fluorenylmethyl derivatives in peptide synthesis (Bodanszky & Bednarek, 2009).
Crystallography and Structural Analysis
The compound's derivatives have been the subject of extensive crystallographic studies, aiming to understand their structure and potential applications in materials science. Faizi et al. (2016) detailed the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound closely related to the (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, emphasizing the significance of piperazine derivatives in crystal engineering (Faizi et al., 2016).
Radiochemistry and Imaging
In radiochemistry, the compound has been used in the development of novel tracers and imaging agents. Mundwiler et al. (2004) introduced a mixed ligand fac-tricarbonyl complex of technetium and rhenium, incorporating a tert-butoxycarbonyl group as part of the ligand structure, highlighting the potential of such complexes in medical imaging and diagnosis (Mundwiler et al., 2004).
Medicinal Chemistry and Drug Development
While the request excluded drug use and dosage information, it's important to note that the chemical backbone of the compound has been involved in the synthesis and structural characterization of molecules with potential medicinal properties. For example, Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into the structural features relevant to biological activity (Sanjeevarayappa et al., 2015).
Material Science and Photoluminescence
The derivatives of the compound have also found applications in materials science, particularly in the creation of luminescent materials. Vicente et al. (2004) discussed the synthesis of (fluoren-9-ylidene)methanedithiolato complexes of gold, revealing their photoluminescent properties at 77 K and the potential for these complexes in the field of materials science (Vicente et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDDEUDYKMSQN-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427827 |
Source
|
Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
244132-27-2 |
Source
|
Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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